molecular formula C8H15NO2 B13529175 3-[2-(Allyloxy)ethoxy]azetidine

3-[2-(Allyloxy)ethoxy]azetidine

Cat. No.: B13529175
M. Wt: 157.21 g/mol
InChI Key: ZQTKSPGAPJYQSL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of azetidines, including 3-[2-(Allyloxy)ethoxy]azetidine, can be achieved through various methods. One common approach involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another method is the one-pot synthesis from alkyl dihalides and primary amines or hydrazines under microwave irradiation . Additionally, the aza Paternò–Büchi reaction, a [2 + 2] photocycloaddition between an imine and an alkene, is an efficient way to synthesize functionalized azetidines .

Industrial Production Methods

Industrial production methods for azetidines often involve scalable and efficient synthetic routes. The use of microwave irradiation and solid support, such as alumina, has been shown to be effective in producing 1-arenesulfonylazetidines . These methods are advantageous due to their simplicity, efficiency, and potential for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-[2-(Allyloxy)ethoxy]azetidine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. Conditions such as temperature, solvent, and catalysts play a crucial role in determining the reaction outcomes .

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxides, while substitution reactions can produce a variety of substituted azetidines .

Mechanism of Action

The mechanism of action of 3-[2-(Allyloxy)ethoxy]azetidine involves its interaction with molecular targets and pathways. The compound’s ring strain and stability contribute to its unique reactivity, allowing it to participate in various chemical reactions. These reactions can lead to the formation of bioactive molecules or polymers with specific properties .

Properties

Molecular Formula

C8H15NO2

Molecular Weight

157.21 g/mol

IUPAC Name

3-(2-prop-2-enoxyethoxy)azetidine

InChI

InChI=1S/C8H15NO2/c1-2-3-10-4-5-11-8-6-9-7-8/h2,8-9H,1,3-7H2

InChI Key

ZQTKSPGAPJYQSL-UHFFFAOYSA-N

Canonical SMILES

C=CCOCCOC1CNC1

Origin of Product

United States

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